molecular formula C18H31NO3 B14378654 5-(2,2-Dibutoxypropyl)-2-methoxyaniline CAS No. 90177-04-1

5-(2,2-Dibutoxypropyl)-2-methoxyaniline

Cat. No.: B14378654
CAS No.: 90177-04-1
M. Wt: 309.4 g/mol
InChI Key: AAIKZTOTGFKLCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,2-Dibutoxypropyl)-2-methoxyaniline is a substituted aromatic amine characterized by a methoxyaniline backbone (a benzene ring with methoxy [-OCH₃] and amino [-NH₂] groups at positions 2 and 5, respectively) and a 2,2-dibutoxypropyl substituent.

Properties

CAS No.

90177-04-1

Molecular Formula

C18H31NO3

Molecular Weight

309.4 g/mol

IUPAC Name

5-(2,2-dibutoxypropyl)-2-methoxyaniline

InChI

InChI=1S/C18H31NO3/c1-5-7-11-21-18(3,22-12-8-6-2)14-15-9-10-17(20-4)16(19)13-15/h9-10,13H,5-8,11-12,14,19H2,1-4H3

InChI Key

AAIKZTOTGFKLCL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(C)(CC1=CC(=C(C=C1)OC)N)OCCCC

Origin of Product

United States

Preparation Methods

The synthesis of 5-(2,2-Dibutoxypropyl)-2-methoxyaniline typically involves the reaction of 2-methoxyaniline with 2,2-dibutoxypropane under specific conditions. The process can be summarized as follows:

    Mixing Reactants: 2-methoxyaniline and 2,2-dibutoxypropane are mixed in a suitable solvent.

    Catalysis: A catalyst, such as an acid or base, is added to facilitate the reaction.

    Reaction Conditions: The mixture is heated to a specific temperature to promote the reaction.

    Purification: The product is purified using techniques such as distillation or chromatography to obtain the desired compound with high purity.

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and cost-effectiveness.

Chemical Reactions Analysis

5-(2,2-Dibutoxypropyl)-2-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

Scientific Research Applications

5-(2,2-Dibutoxypropyl)-2-methoxyaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 5-(2,2-Dibutoxypropyl)-2-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Analogs:

2-Methoxyaniline (o-Anisidine) Structure: Benzene ring with -NH₂ at position 2 and -OCH₃ at position 1. Properties: Lower molecular weight (123.15 g/mol), higher water solubility (1.3 g/L at 25°C), and melting point of 5–6°C. Applications: Precursor for azo dyes and pigments. Classified as a Group 2B carcinogen (IARC) due to metabolic activation to mutagenic intermediates .

5-(tert-Butyl)-2-methoxyaniline Structure: Methoxyaniline with a tert-butyl group (-C(CH₃)₃) at position 3. Properties: Increased steric bulk (MW: 193.28 g/mol), reduced solubility in polar solvents, and enhanced thermal stability (decomposes above 200°C). Applications: Intermediate in agrochemicals and specialty polymers. Reduced carcinogenicity compared to o-anisidine due to steric hindrance of metabolic sites .

5-(2,2-Dibutoxypropyl)-2-methoxyaniline Structure: Methoxyaniline with a 2,2-dibutoxypropyl group (-CH(C₄H₉O)₂) at position 4. Properties: Higher molecular weight (~313.45 g/mol), lipophilic (logP ~3.8), and low water solubility (<0.1 g/L). The dibutoxypropyl group introduces steric and electronic effects, slowing electrophilic substitution reactions. Applications: Potential use in controlled-release pharmaceuticals or hydrophobic coatings. No carcinogenicity data available, but steric shielding of the aromatic ring may reduce metabolic activation risks .

Data Table: Comparative Analysis

Parameter 2-Methoxyaniline (o-Anisidine) 5-(tert-Butyl)-2-methoxyaniline 5-(2,2-Dibutoxypropyl)-2-methoxyaniline
Molecular Weight (g/mol) 123.15 193.28 313.45
Melting Point (°C) 5–6 85–87 Not reported (likely amorphous)
Water Solubility 1.3 g/L 0.05 g/L <0.1 g/L
logP 1.2 2.5 ~3.8
Carcinogenicity Group 2B (IARC) Not classified Unknown
Key Applications Azo dyes, pigments Agrochemicals Pharmaceuticals, coatings

Research Findings and Mechanistic Insights

  • Reactivity : The dibutoxypropyl group in 5-(2,2-Dibutoxypropyl)-2-methoxyaniline sterically shields the aromatic ring, reducing its susceptibility to nitrosation or oxidation compared to o-anisidine. This property may enhance stability in industrial formulations .
  • Synthetic Utility : The compound’s lipophilicity makes it a candidate for drug delivery systems requiring prolonged release, akin to tert-butyl-substituted analogs used in pesticide formulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.